

# 2-Methoxy-4-(trifluoromethyl)benzyl bromide

## CAS number 886500-59-0

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### Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1587455

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An In-depth Technical Guide to **2-Methoxy-4-(trifluoromethyl)benzyl bromide** (CAS: 886500-59-0)

## Introduction: A Key Building Block in Modern Chemistry

**2-Methoxy-4-(trifluoromethyl)benzyl bromide** is a highly functionalized aromatic compound that has emerged as a valuable electrophilic building block in organic synthesis. Its structure is distinguished by three key features: a reactive benzyl bromide moiety, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it an important intermediate for introducing the 2-methoxy-4-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds.

The strategic placement of the trifluoromethyl (-CF<sub>3</sub>) group, in particular, is of high interest in medicinal chemistry. The -CF<sub>3</sub> group is known to significantly enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[1][2]</sup> Consequently, this reagent is frequently utilized in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.<sup>[3][4]</sup> This guide provides a comprehensive overview of its properties, safe handling, synthesis, reactivity, and applications.

## Physicochemical Properties and Specifications



For any laboratory application, a clear understanding of the compound's physical and chemical properties is paramount. The data below has been consolidated from various chemical suppliers and safety data sheets.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

| Property          | Value  |
|-------------------|--|
| CAS Number        | 886500-59-0 <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>                  |
| IUPAC Name        | 1-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene <a href="#">[7]</a>                                     |
| Synonyms          | 2-(Bromomethyl)-5-(trifluoromethyl)phenyl methyl ether <a href="#">[9]</a>                                   |
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> BrF <sub>3</sub> O <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Weight  | 269.06 g/mol <a href="#">[7]</a> <a href="#">[8]</a>   |
| Appearance        | White to light yellow solid <a href="#">[6]</a> <a href="#">[10]</a>   |
| Melting Point     | 42-45 °C <a href="#">[6]</a>   |
| Purity            | Typically ≥97% <a href="#">[7]</a> <a href="#">[8]</a>   |
| Solubility        | Insoluble in water <a href="#">[6]</a>   |
| SMILES            | <chem>COC1=CC(C(F)(F)F)=CC=C1CBr</chem> <a href="#">[7]</a>  |
| InChI Key         | WWAGWLZAZFSJRH-UHFFFAOYSA-N <a href="#">[7]</a>  |

## Safety, Handling, and Storage: A Self-Validating Protocol

**2-Methoxy-4-(trifluoromethyl)benzyl bromide** is a corrosive and lachrymatory substance that requires strict adherence to safety protocols.[\[5\]](#)[\[6\]](#) The procedures outlined below are designed to create a self-validating system where safety is integrated into every step of the workflow.

### 2.1 Hazard Identification

| GHS Pictograms   | Signal Word  | Hazard Statements  |
|--|--------------|--|
| <br> | Danger[5][7] | H314: Causes severe skin burns and eye damage.[5][6]<br>[7] H335: May cause respiratory irritation.[5] |

## 2.2 Recommended Handling and Storage Protocol

This compound should only be handled by trained personnel familiar with its hazards.

- Engineering Controls:
  - Primary Containment: All manipulations (weighing, transferring, reactions) must be performed inside a certified chemical fume hood to manage corrosive and irritating vapors. [6]
  - Ventilation: Ensure the fume hood has sufficient airflow and is functioning correctly before starting work.[5][6]
  - Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the vicinity of the work area.[5]
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.[5]
  - Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield to protect against splashes.[5][10]
  - Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing. Ensure no skin is exposed.[6]
  - Respiratory Protection: If there is a risk of inhalation or inadequate ventilation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[5][10]

- Storage Conditions:
  - Container: Store in the original, tightly sealed container.[6]
  - Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][10]
  - Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong acids.[5][6]
- First Aid Measures:
  - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][10]
  - Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 10-15 minutes. Seek immediate medical attention.[6][10]
  - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][10]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

## Representative Synthesis and Purification

The synthesis of **2-Methoxy-4-(trifluoromethyl)benzyl bromide** typically involves the bromination of the corresponding benzyl alcohol, (2-Methoxy-4-(trifluoromethyl)phenyl)methanol. A common and effective method utilizes phosphorus tribromide ( $\text{PBr}_3$ ), as demonstrated for a similar isomer.[11] This approach is favored for its high efficiency in converting primary benzylic alcohols to their bromides.

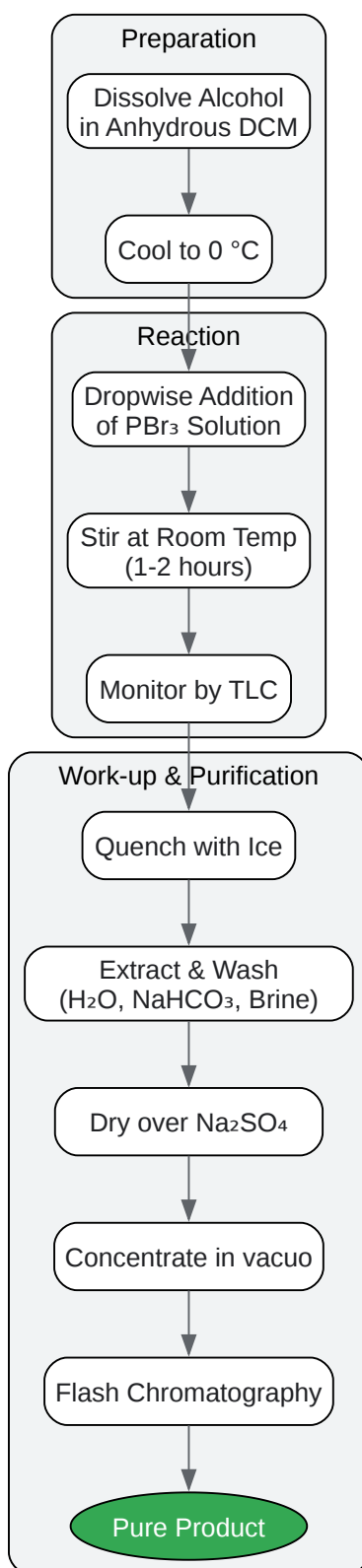
### 3.1 Experimental Protocol: Bromination of (2-Methoxy-4-(trifluoromethyl)phenyl)methanol

- Materials:
  - (2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq)

- Phosphorus tribromide ( $\text{PBr}_3$ ) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexane and Ethyl Acetate for chromatography
- Procedure:
  - Pre-Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (2-Methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 eq) and dissolved in anhydrous DCM.
  - Cooling: The flask is cooled to  $0\text{ }^\circ\text{C}$  in an ice-water bath. This is critical to control the exothermicity of the reaction with  $\text{PBr}_3$ .
  - Reagent Addition: Phosphorus tribromide (1.2 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The  $\text{PBr}_3$  solution is then added dropwise to the stirring alcohol solution over 20-30 minutes, ensuring the internal temperature remains below  $5\text{ }^\circ\text{C}$ .
  - Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
  - Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
  - Work-up & Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice. The mixture is then transferred to a separatory funnel and diluted with DCM. The organic layer is washed sequentially with cold water, saturated  $\text{NaHCO}_3$  solution (to neutralize acidic byproducts), and brine.

- Drying and Concentration: The organic layer is dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **2-Methoxy-4-(trifluoromethyl)benzyl bromide**.

### 3.2 Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Methoxy-4-(trifluoromethyl)benzyl bromide**.

## Reactivity and Synthetic Applications

The primary utility of this compound stems from its reactivity as a benzylic electrophile. The carbon-bromine bond is polarized and weakened by its position adjacent to the aromatic ring, making the bromide an excellent leaving group in nucleophilic substitution reactions.

### 4.1 Core Reactivity: Nucleophilic Substitution

The compound readily reacts with a wide variety of nucleophiles ( $\text{Nu}^-$ ) to attach the 2-Methoxy-4-(trifluoromethyl)benzyl group. This is the cornerstone of its application as a building block.

- Common Nucleophiles:
  - O-Alkylation: Alcohols, phenols (e.g.,  $\text{R-OH}$ )
  - N-Alkylation: Primary and secondary amines (e.g.,  $\text{R}_2\text{NH}$ )
  - S-Alkylation: Thiols (e.g.,  $\text{R-SH}$ )
  - C-Alkylation: Enolates and other carbanions

The presence of both an electron-donating ( $-\text{OCH}_3$ ) and an electron-withdrawing ( $-\text{CF}_3$ ) group on the ring modulates the electronic properties of the benzyl system, influencing reaction rates and substrate scope.

### 4.2 Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated motifs is a validated strategy in modern drug design. The trifluoromethyl group is particularly effective due to its strong electron-withdrawing nature and high lipophilicity.<sup>[1]</sup>

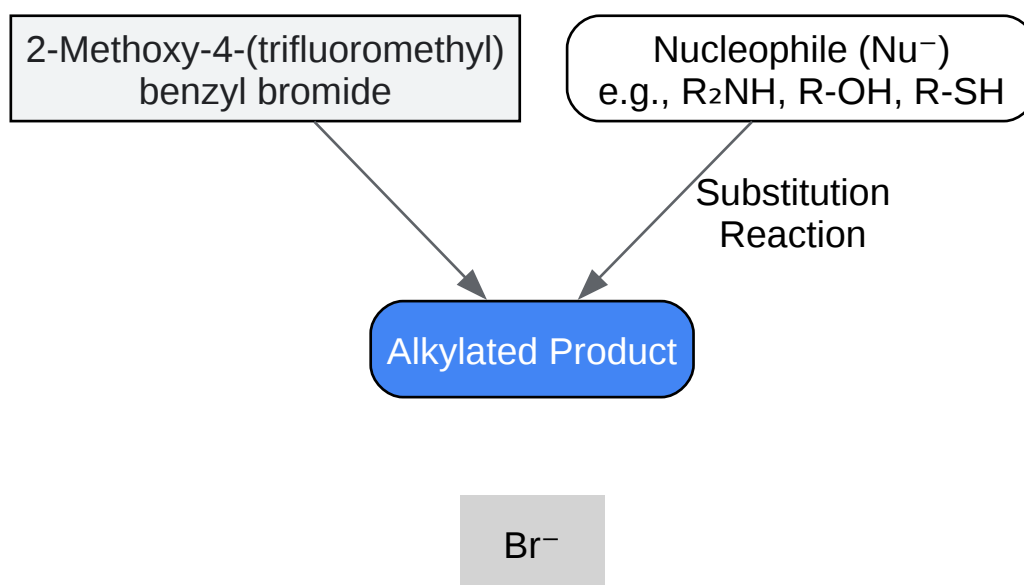
- Metabolic Stability: The C-F bond is exceptionally strong, making the  $-\text{CF}_3$  group resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this group can block metabolic hotspots on a drug molecule, thereby increasing its half-life.<sup>[1]</sup>
- Lipophilicity & Bioavailability: The  $-\text{CF}_3$  group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.<sup>[1]</sup>



- Binding Affinity: The strong dipole of the  $-CF_3$  group can alter the  $pK_a$  of nearby functional groups or engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This reagent provides a direct and efficient route to introduce this valuable pharmacophore onto lead compounds.[3][4]

#### 4.3 General Reaction Scheme



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